molecular formula C20H30ClN3O4 B13792687 3-(Morpholinomethyl)-5-(p-pentyloxyphenyl)-5-methylhydantoin hydrochloride CAS No. 98402-08-5

3-(Morpholinomethyl)-5-(p-pentyloxyphenyl)-5-methylhydantoin hydrochloride

Cat. No.: B13792687
CAS No.: 98402-08-5
M. Wt: 411.9 g/mol
InChI Key: RHVRHSZMLVGEAQ-UHFFFAOYSA-N
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Description

3-(Morpholinomethyl)-5-(p-pentyloxyphenyl)-5-methylhydantoin hydrochloride is a synthetic compound with a complex molecular structure It is characterized by the presence of a morpholinomethyl group, a pentyloxyphenyl group, and a methylhydantoin core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholinomethyl)-5-(p-pentyloxyphenyl)-5-methylhydantoin hydrochloride typically involves multiple steps. The initial step often includes the formation of the hydantoin core, followed by the introduction of the pentyloxyphenyl group through a substitution reaction. The morpholinomethyl group is then added via a nucleophilic substitution reaction. The final step involves the conversion of the compound to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Morpholinomethyl)-5-(p-pentyloxyphenyl)-5-methylhydantoin hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-(Morpholinomethyl)-5-(p-pentyloxyphenyl)-5-methylhydantoin hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Morpholinomethyl)-5-(p-pentyloxyphenyl)-5-methylhydantoin hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Morpholinomethyl)-5-(p-methoxyphenyl)-5-methylhydantoin hydrochloride
  • 3-(Morpholinomethyl)-5-(p-ethoxyphenyl)-5-methylhydantoin hydrochloride
  • 3-(Morpholinomethyl)-5-(p-butoxyphenyl)-5-methylhydantoin hydrochloride

Uniqueness

3-(Morpholinomethyl)-5-(p-pentyloxyphenyl)-5-methylhydantoin hydrochloride is unique due to the presence of the pentyloxyphenyl group, which imparts distinct chemical properties compared to its analogs

Properties

CAS No.

98402-08-5

Molecular Formula

C20H30ClN3O4

Molecular Weight

411.9 g/mol

IUPAC Name

5-methyl-3-(morpholin-4-ium-4-ylmethyl)-5-(4-pentoxyphenyl)imidazolidine-2,4-dione;chloride

InChI

InChI=1S/C20H29N3O4.ClH/c1-3-4-5-12-27-17-8-6-16(7-9-17)20(2)18(24)23(19(25)21-20)15-22-10-13-26-14-11-22;/h6-9H,3-5,10-15H2,1-2H3,(H,21,25);1H

InChI Key

RHVRHSZMLVGEAQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)C[NH+]3CCOCC3)C.[Cl-]

Origin of Product

United States

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